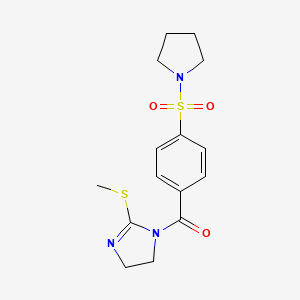

(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a synthetic organic compound known for its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. The intricate molecular framework offers diverse reactivity and biological activity, making it a compound of significant interest in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, beginning with the formation of the core imidazole structure followed by functionalization with methylthio and pyrrolidin-1-ylsulfonyl groups. Specific reagents and catalysts such as sulfur-containing compounds and sulfonyl chlorides are used under controlled conditions to facilitate these transformations.

Industrial Production Methods: For large-scale production, industrial methods may include batch or continuous flow reactors to optimize yield and purity. These methods emphasize the importance of precise temperature control, solvent selection, and reaction time to ensure consistency and efficiency in the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: The compound can undergo various chemical reactions including:

Oxidation: Transformation of the methylthio group to sulfoxide or sulfone derivatives.

Reduction: Hydrogenation of the imidazole ring to produce dihydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions at the phenyl or imidazole moieties.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., hydrogen gas with palladium catalyst), and halogenated compounds for substitution reactions are commonly used under appropriate conditions.

Major Products Formed: The major products from these reactions typically include various oxidized or reduced derivatives, as well as substituted analogs that retain the core structure of the original compound.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have synthesized various substituted phenyl imidazole derivatives and evaluated their antibacterial and antifungal activities. Specific compounds showed promising results comparable to standard antibiotics. Notably, compounds with electron-withdrawing groups exhibited enhanced antimicrobial efficacy, suggesting that structural modifications can optimize activity against bacterial strains and fungi .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| Compound 15 | Antibacterial | 10 |

| Compound 17 | Antibacterial | 15 |

| Compound 24 | Antifungal | 5 |

| Compound 26 | Antifungal | 3 |

Anti-inflammatory Potential

The compound has also been investigated for its anti-inflammatory properties. In a study focusing on cyclooxygenase (COX) inhibition, several imidazole derivatives were synthesized and tested for their ability to inhibit COX enzymes, which play a crucial role in inflammation pathways. Certain derivatives exhibited selective inhibition of COX-II, indicating potential for developing anti-inflammatory drugs with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 2: COX Inhibition Potency of Selected Compounds

| Compound | COX-I Inhibition (%) | COX-II Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| PYZ18 | 40 | 70 | 7.07 |

| PYZ19 | 30 | >70 | 5.01 |

| PYZ20 | 20 | 60 | 10.00 |

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied, with various compounds showing cytotoxic effects against different cancer cell lines. One notable study evaluated the activity of a series of imidazole derivatives against rat glioma (C6) and human liver cancer (HepG2) cell lines using the MTT assay. The results indicated that specific compounds exhibited significant cytotoxicity, highlighting their potential as anticancer agents .

Table 3: Cytotoxicity of Imidazole Derivatives Against Cancer Cell Lines

| Compound | C6 IC50 (µM) | HepG2 IC50 (µM) |

|---|---|---|

| Compound 20a | 27.0 ± 1.41 | 50.0 ± 5.0 |

| Compound 20b | 20 ± 2.0 | 26.33 ± 1.53 |

| Compound 20g | 15.67 ± 2.52 | 58.33 ± 2.89 |

Mecanismo De Acción

The compound's mechanism of action can involve interaction with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. Pathways involved may include signaling cascades or metabolic routes impacted by the compound's presence and activity.

Comparación Con Compuestos Similares

Compared to other compounds with imidazole or sulfonyl groups, (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone exhibits unique properties due to the specific arrangement of its functional groups. Similar compounds may include:

Imidazole derivatives

Sulfonyl-containing phenyl compounds

Methanone-based molecules

Hope that covers everything you needed. What do you think?

Actividad Biológica

The compound (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule notable for its potential biological activities. It features an imidazole ring, a pyrrolidine ring, and a phenyl group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic potentials, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H16N2O2S

- Molecular Weight : 268.34 g/mol

Biological Activity Overview

Research indicates that compounds with similar structural frameworks often exhibit various biological activities, including:

- Antimicrobial Activity : Imidazole derivatives are known for their effectiveness against bacterial and fungal strains. Studies suggest that the presence of the methylthio group enhances this activity by improving lipophilicity and membrane penetration.

- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with imidazole rings have been linked to increased apoptosis rates in cancer cell lines.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

The mechanism of action for this compound is not fully elucidated but is believed to involve interaction with various biological targets:

- Enzyme Inhibition : The imidazole moiety can interact with metal ions or participate in hydrogen bonding, influencing enzyme activity.

- Receptor Modulation : The compound may bind to specific receptors involved in inflammatory responses or cell proliferation.

Research Findings and Case Studies

Several studies have evaluated the biological activity of related compounds:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on a series of imidazole derivatives demonstrated significant anticancer activity against multiple human cancer cell lines (e.g., MCF-7, HT-29). The most potent derivative showed an IC50 value comparable to standard chemotherapeutics like doxorubicin, indicating strong potential for further development as an anticancer agent .

Propiedades

IUPAC Name |

(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S2/c1-22-15-16-8-11-18(15)14(19)12-4-6-13(7-5-12)23(20,21)17-9-2-3-10-17/h4-7H,2-3,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBGAQCVANDBRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.